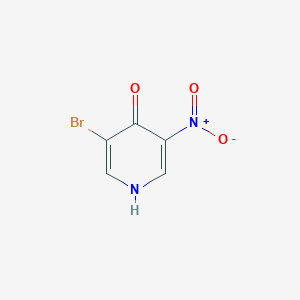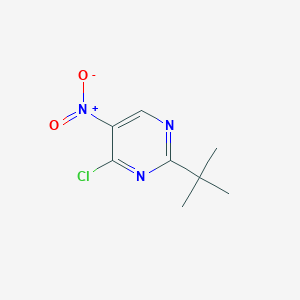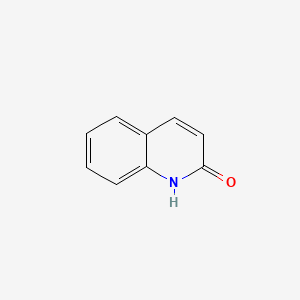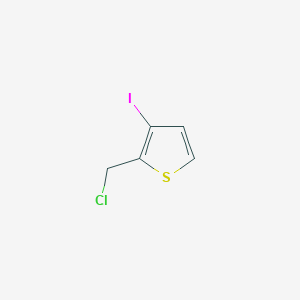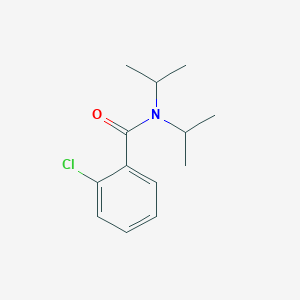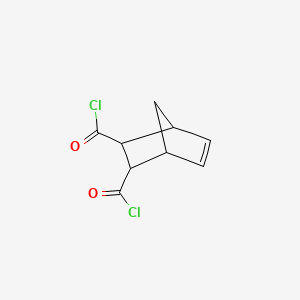
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a trichloronitropropylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by chlorination and subsequent cyclization to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability, ensuring the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine, significantly altering the compound’s properties.
Substitution: The trichloro group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide array of functionalized benzimidazole compounds.
科学研究应用
2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, influencing its reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dithionane
- 4-ethyl-2-(2,3,3-trichloro-1-nitroprop-2-enylidene)oxazolidine
Uniqueness
Compared to similar compounds, 2-(2,3,3-Trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole is unique due to its specific substitution pattern and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
70265-24-6 |
|---|---|
分子式 |
C10H6Cl3N3O2 |
分子量 |
306.5 g/mol |
IUPAC 名称 |
2-(2,3,3-trichloro-1-nitroprop-2-enylidene)-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C10H6Cl3N3O2/c11-7(9(12)13)8(16(17)18)10-14-5-3-1-2-4-6(5)15-10/h1-4,14-15H |
InChI 键 |
NMWNNVAECBLGFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])N2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



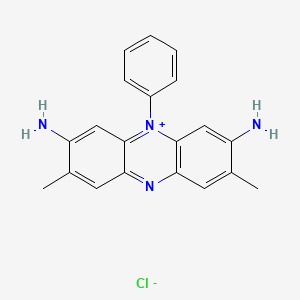
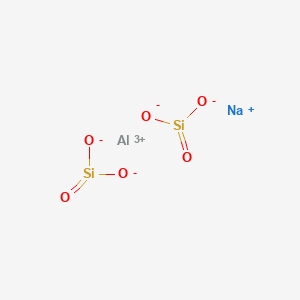
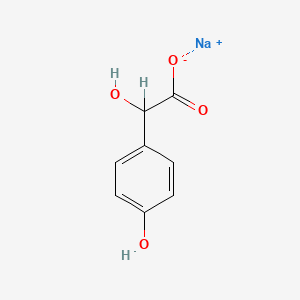
![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)
